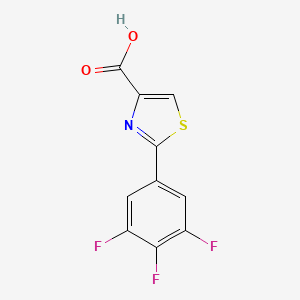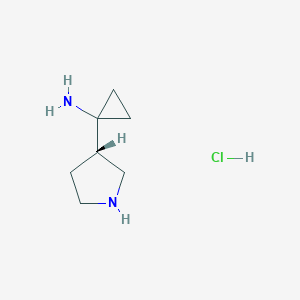
(S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride is a chiral amine compound that features a cyclopropane ring attached to a pyrrolidine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Pyrrolidine Moiety: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the cyclopropane ring.
Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution might be necessary to obtain the (S)-enantiomer. This can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions could be used to modify the cyclopropane ring or the pyrrolidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines or oxides, while substitution could introduce various alkyl, acyl, or sulfonyl groups.
科学的研究の応用
Chemistry
In chemistry, (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action of (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride would depend on its specific biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and pyrrolidine moiety could play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
®-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride: The enantiomer of the compound .
Cyclopropylamine derivatives: Compounds with similar cyclopropane structures.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine moiety.
Uniqueness
(S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride is unique due to its specific chiral configuration and the combination of the cyclopropane ring with the pyrrolidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C7H15ClN2 |
|---|---|
分子量 |
162.66 g/mol |
IUPAC名 |
1-[(3S)-pyrrolidin-3-yl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c8-7(2-3-7)6-1-4-9-5-6;/h6,9H,1-5,8H2;1H/t6-;/m0./s1 |
InChIキー |
VCYCVIBLLBXFKJ-RGMNGODLSA-N |
異性体SMILES |
C1CNC[C@H]1C2(CC2)N.Cl |
正規SMILES |
C1CNCC1C2(CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665750.png)



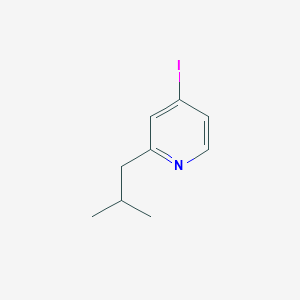

![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)
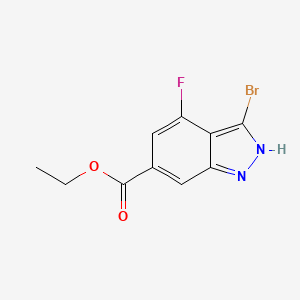
![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
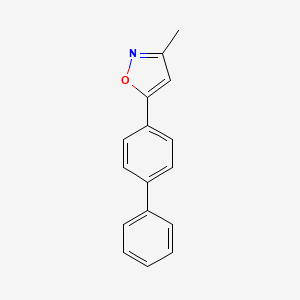
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
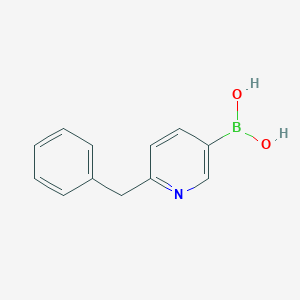
![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)
